

Navigating the Safety and Handling of Rimsulfuron-d6: A Technical Guide

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Compound of Interest		
Compound Name:	Rimsulfuron-d6	
Cat. No.:	B12420502	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling procedures, and relevant experimental protocols for **Rimsulfuron-d6**. As a deuterated analog of the sulfonylurea herbicide Rimsulfuron, its safety profile is considered comparable to the parent compound. This document synthesizes available data to ensure safe laboratory practices and to provide a foundation for further research and development.

Section 1: Safety Data Sheet (SDS) Summary

While a specific Safety Data Sheet for **Rimsulfuron-d6** is not readily available, the data for Rimsulfuron is presented here as a close surrogate. The primary difference between the two compounds is the presence of six deuterium atoms in the methoxy groups of **Rimsulfuron-d6**, which is not expected to significantly alter its toxicological properties.

1.1: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Rimsulfuron.



Property	Value	Reference
Chemical Formula	C14H11D6N5O7S2	[1]
Molecular Weight	437.5 g/mol	[1]
Appearance	Off-white solid	[2]
Melting Point	172-173 °C (decomposes)	[2][3]
Boiling Point	Decomposes before boiling	
Water Solubility	<10 mg/L (unbuffered, 25 °C); 7.3 g/L (buffered, pH 7)	_
рКа	4.0	_

1.2: Toxicological Data

Rimsulfuron generally exhibits low acute toxicity. The following table summarizes key toxicological data.

Endpoint	Value	Species	Reference
Acute Oral LD50	>5,000 mg/kg	Rat	
Acute Dermal LD50	>2,000 mg/kg	Rabbit	
Acute Inhalation LC50	>7.5 mg/L (4-hr)	Rat	
Eye Irritation	Moderately irritating		
Skin Irritation	Not a skin irritant	_	
Skin Sensitization	Not a skin sensitizer	_	
Carcinogenicity	Not likely to be carcinogenic to humans	_	



Section 2: Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

2.1: Engineering Controls

 Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

2.2: Personal Protective Equipment

- Eye/Face Protection: Wear tightly fitting safety goggles.
- Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene).
- Respiratory Protection: If dust is generated and engineering controls are insufficient, a
 NIOSH-approved respirator for dusts is recommended.

2.3: Storage and Disposal

- Storage: Store in the original, tightly sealed container in a cool, dry place away from food and feed.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not contaminate water, food, or feed by storage or disposal.

Section 3: Experimental Protocols

While specific experimental protocols for **Rimsulfuron-d6** are not widely published, this section provides a detailed methodology for the synthesis of isotopically labeled Rimsulfuron and a general workflow for handling and use in experimental settings.

3.1: Synthesis of Isotopically Labeled Rimsulfuron

The synthesis of deuterated Rimsulfuron can be adapted from methodologies used for synthesizing its radiolabeled and stable isotope-labeled analogs. A recent study detailed the



synthesis of [14C]Rimsulfuron and Rimsulfuron-[M+3]. The synthesis of **Rimsulfuron-d6** would follow a similar multi-step process, utilizing deuterated starting materials for the methoxy groups.

General Synthetic Workflow:

A generalized workflow for the synthesis of Rimsulfuron-d6.

Key Steps (Adapted from similar syntheses):

- Preparation of the Deuterated Pyrimidine Intermediate: The key step involves the synthesis of 2-amino-4,6-bis(trideuteriomethoxy)pyrimidine. This is typically achieved by reacting a suitable pyrimidine precursor with deuterated methanol (CD₃OD) in the presence of a base.
- Coupling Reaction: The deuterated pyrimidine intermediate is then coupled with 3-(ethylsulfonyl)-2-pyridinesulfonamide. This reaction is often mediated by a coupling agent in an appropriate solvent.
- Purification: The crude **Rimsulfuron-d6** product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity for experimental use.

3.2: General Laboratory Handling and Solution Preparation Workflow

This workflow outlines the standard procedures for handling solid **Rimsulfuron-d6** and preparing stock solutions for in vitro or in vivo experiments.

Standard workflow for handling and preparing solutions of **Rimsulfuron-d6**.

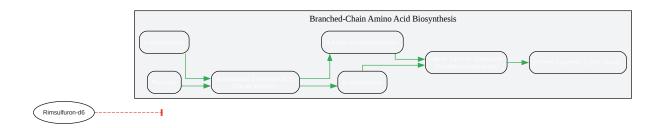
Section 4: Mechanism of Action

Rimsulfuron, and by extension **Rimsulfuron-d6**, acts as a potent and selective herbicide by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. As these amino acids are essential for protein synthesis and cell growth, the inhibition of ALS leads to a cessation of plant growth and eventual death. This pathway is not present in animals, which accounts for the low mammalian toxicity of Rimsulfuron.



4.1: Signaling Pathway of ALS Inhibition

The following diagram illustrates the mechanism of action of Rimsulfuron.



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Mechanism of action of Rimsulfuron-d6 via inhibition of Acetolactate Synthase (ALS).

In conclusion, while specific safety and experimental data for **Rimsulfuron-d6** are limited, a comprehensive understanding of its handling and properties can be derived from the extensive information available for the parent compound, Rimsulfuron. Researchers should always adhere to standard laboratory safety protocols and consult the provided information to ensure the safe and effective use of this compound in their studies.

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